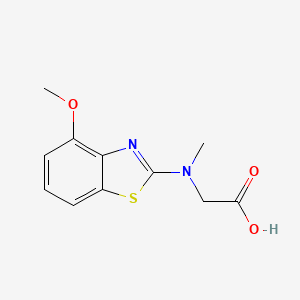

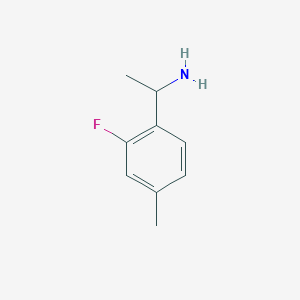

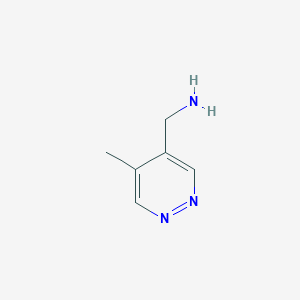

![molecular formula C10H11ClF3NO B1396234 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride CAS No. 1349715-87-2](/img/structure/B1396234.png)

3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride

Overview

Description

3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride is a chemical compound with the CAS Number: 1349715-87-2 . It has a molecular weight of 253.65 and its IUPAC name is 3-[2-(trifluoromethyl)phenyl]-3-oxetanylamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3NO.ClH/c11-10(12,13)8-4-2-1-3-7(8)9(14)5-15-6-9;/h1-4H,5-6,14H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Derivatives for Chemical Analysis : Compounds featuring the trifluoromethyl group have been synthesized for various purposes, including the development of new chemical entities with potential applications in pharmaceuticals, agrochemicals, and material sciences. For instance, synthesis methods have been developed for creating 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, highlighting the trifluoromethyl group's role in influencing chemical properties and reactivity (Bradiaková et al., 2009).

Trifluoromethylation Techniques : Research has also focused on developing efficient methods for trifluoromethylation, a key reaction for introducing trifluoromethyl groups into various molecular frameworks. This process is crucial for designing pharmaceutical and agrochemical compounds due to the trifluoromethyl group's ability to alter molecular properties significantly (Cho et al., 2010).

Analytical Chemistry Applications

- Derivatization for LC-MS/MS Analysis : The trifluoromethyl group has been utilized in the derivatization of biogenic amines, enhancing their detectability and quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach underscores the group's utility in improving analytical methodologies for detecting and quantifying small molecules in complex matrices (Jastrzębska et al., 2018).

Material Science and Polymer Research

- Development of Fluorinated Polyimides : The incorporation of trifluoromethyl groups into polymers has been explored to enhance material properties such as thermal stability, mechanical strength, and solubility in organic solvents. This research area focuses on designing high-performance materials suitable for advanced technological applications (Yin et al., 2005).

Organic and Medicinal Chemistry

- Antibacterial Compound Synthesis : Trifluoromethyl-containing compounds have been synthesized and evaluated for their antibacterial activity, highlighting the potential of these chemical entities in developing new antimicrobial agents. Such studies are crucial for addressing the growing concern of antibiotic resistance (Reddy & Prasad, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

It is believed that the compound interacts with its targets through a specific binding process, leading to changes in cellular functions .

Pharmacokinetics

Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .

Result of Action

As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity . .

properties

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-4-2-1-3-7(8)9(14)5-15-6-9;/h1-4H,5-6,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCYFQNKIWTERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

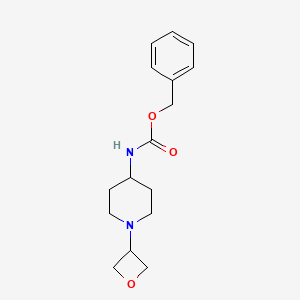

![3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1396156.png)

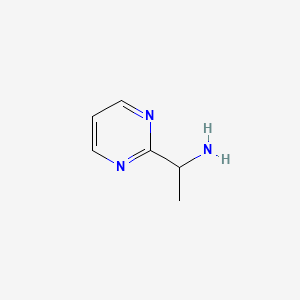

![1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1396157.png)

![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1396167.png)